2-Butanone, 3-bromo-4-phenyl-
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Overview
Description
Synthesis Analysis
The synthesis of 2-Butanone, 3-bromo-4-phenyl-, involves multiple steps, starting from basic organic precursors. A notable method includes the Claisen condensation, nucleophilic addition, and substitution reactions. For instance, ethyl acetoacetate undergoes Claisen condensation, followed by a series of acid, alkali, and nucleophilic addition reactions. Subsequently, a substitution reaction with benzyl chloride yields 4-phenyl-2-butanone, which can be hydrolyzed and decarboxylated to produce 3-bromo-4-phenyl-2-butanone (Jiangli Zhang, 2005).
Scientific Research Applications
Synthesis and Characterization : One study focused on the synthesis of carbon-14 labeled 4-[4-[2-[2-[bis(4-chlorophenyl)methoxyethylsulfonyl][1-14C]ethoxy]phenyl]-1,1,1-trifluoro-2-butanone, derived from 2-bromo[1-14C]acetic acid, which has applications in radioactive synthesis and chemical analysis (Dischino, Banville, & Rémillard, 2003).
Medicinal Applications : Another study explored the fabrication of 4-phenyl-2-butanone, a medium used in synthesizing medicine for inflammation reduction and codeine (Jiangli Zhang, 2005).
Antimicrobial Properties : Research on the synthesis and characterization of substituted phenyl azetidines, including derivatives of 2-(4-bromo phenyl) methyl cyanide, indicated potential antimicrobial applications (Doraswamy & Ramana, 2013).
Chemical Structure Studies : A study on the structure of bromo compounds formed by the action of bromine on 2-phenyl-2-butanol or 2-phenyl-2-butene, relevant to understanding chemical structures and reactions (Mikhaĭlov & 'eva, 1960).
Fruit Fly Attractant : A synthesis of 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone and its testing as a fruit fly attractant indicates potential applications in pest control and agriculture (Pradika, Pranowo, & Matsjeh, 2020).
Enantioselective Syntheses : Research on enantioselective syntheses of stereoisomers of 3-hydroxy-4-phenyl-2-butanone explored their applications in flavor and fragrance, highlighting differences in aroma between isomers (Tian, Ye, Sun, Liu, Huang, & Chen, 2011).
Catalysis and Hydrogenation : Studies have also been conducted on the effect of solvents on the hydrogenation of 4-phenyl-2-butanone over Pt-based catalysts, relevant to chemical processing and catalysis (McManus, Daly, Thompson, Connor, Hardacre, Wilkinson, Bonab, Dam, Simmons, Stitt, D’Agostino, McGregor, Gladden, & Delgado, 2015).
Safety And Hazards
The safety and hazards associated with a compound are important for handling and storage. However, the specific safety and hazards of “2-Butanone, 3-bromo-4-phenyl-” are not explicitly mentioned in the sources I found.
Future Directions
The future directions for “2-Butanone, 3-bromo-4-phenyl-” are not explicitly mentioned in the sources I found. However, research into similar compounds continues to be an active area of study.
Please note that this analysis is based on the information available in the sources I found. For a more comprehensive and accurate analysis, further research and consultation with experts in the field may be necessary.
properties
IUPAC Name |
3-bromo-4-phenylbutan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8(12)10(11)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSQAKKEJGMRSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446104 |
Source
|
Record name | 2-butanone, 3-bromo-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butanone, 3-bromo-4-phenyl- | |
CAS RN |
55985-68-7 |
Source
|
Record name | 2-butanone, 3-bromo-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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